molecular formula C15H12N4O4S2 B2659050 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 851129-91-4

2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2659050
CAS No.: 851129-91-4
M. Wt: 376.41
InChI Key: AUDABQVUAUCLPK-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a 1,3,4-oxadiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 5-position. A thioether bridge connects the oxadiazole to an acetamide group, which is further linked to a thiazol-2-yl substituent. The thiazole ring may enhance hydrogen-bonding capabilities and influence bioavailability .

Properties

IUPAC Name

2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S2/c20-12(17-14-16-3-6-24-14)8-25-15-19-18-13(23-15)9-1-2-10-11(7-9)22-5-4-21-10/h1-3,6-7H,4-5,8H2,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDABQVUAUCLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a hybrid molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C20H19N3O4SC_{20}H_{19}N_{3}O_{4}S, with a molecular weight of 461.58 g/mol. The structure comprises several functional groups that contribute to its biological activity:

Component Description
1,3,4-Oxadiazole Known for anticancer and antimicrobial properties
Thiazole Enhances bioactivity and potential enzyme inhibition
Dihydrobenzo[b][1,4]dioxin Imparts additional pharmacological effects

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in cancer therapy. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines by targeting specific enzymes involved in tumor proliferation.

  • Mechanisms of Action
    • Enzyme Inhibition : 1,3,4-oxadiazoles inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and epigenetic regulation in cancer cells .
    • Molecular Docking Studies : Computational studies indicate strong binding affinities to targets like EGFR and VEGFR-2 kinases .
  • Case Studies
    • A study demonstrated that oxadiazole derivatives showed IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase .
    • Another investigation revealed that certain derivatives exhibited selective cytotoxicity towards prostate cancer cells with an IC50 as low as 10 nM .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria.

  • Antimicrobial Efficacy
    • In vitro tests have shown enhanced activity against strains such as Bacillus cereus and Bacillus thuringiensis, suggesting a broad-spectrum antimicrobial potential .
    • The presence of the thiazole group is believed to enhance lipophilicity, aiding in membrane penetration and efficacy .

Summary of Biological Activities

Activity Type Target/Effect IC50 Values References
AnticancerThymidylate Synthase0.47 - 1.4 µM ,
Prostate Cancer Cells10 nM
AntimicrobialGram-positive BacteriaVaried (specific strains) ,

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole structures. For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mitochondrial pathways and inhibit key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase (PARP) .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism
Compound AK-5620.082PARP Inhibition
Compound BMDA-MB-4685.8Apoptosis Induction

Enzyme Inhibition

The compound's structure suggests it may act as an inhibitor for various enzymes involved in cancer metabolism and DNA repair. Specifically, the inhibition of PARP1 is a promising therapeutic target in oncology. High-throughput screening has identified several derivatives with potent inhibitory effects on PARP1 activity .

Toxicological Considerations

While exploring its therapeutic potential, it is crucial to consider the toxicity profile of the compound. Preliminary data suggest that similar compounds may exhibit harmful effects upon ingestion or skin contact . Therefore, further studies are warranted to establish safety profiles before clinical application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores

a. Benzamide Derivatives () Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (19) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (21) replace the acetamide-thiazole moiety with substituted benzamides. These derivatives exhibit moderate to high purity (95–100%) and are optimized for Ca²⁺/calmodulin inhibition.

b. Picolinonitrile and Fluorobenzonitrile Derivatives () Compounds like 5-(4-(((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile feature aromatic nitrile substituents. These groups increase polarity, which may improve solubility but reduce membrane permeability compared to the thiazole-containing target compound. Yields for these derivatives range from 12% to 58%, reflecting synthetic challenges in introducing bulky substituents .

Heterocyclic Variants with Thiadiazole or Triazole Cores

a. Thiadiazole Derivatives () Compounds such as 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide replace the oxadiazole with a thiadiazole ring. Thiadiazoles are less electron-withdrawing than oxadiazoles but offer similar metabolic stability.

b. Triazole Derivatives ()
N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide features a triazole core. Triazoles exhibit distinct hydrogen-bonding patterns and are often used to modulate kinase inhibition. The pyrazinyl substituent in this derivative may enhance interactions with hydrophobic enzyme pockets, a feature absent in the target compound .

Comparative Data Table

Compound Class Key Substituents Biological Activity Yield/Purity Key Reference
Target Compound Thiazol-2-yl acetamide Not explicitly stated* N/A
Benzamide Derivatives Trifluoromethyl, bromo, methoxy Ca²⁺/calmodulin inhibition 24–60%, 95–100% purity
Picolinonitrile Derivatives Aromatic nitriles Glycogen synthase kinase inhibition 12–58% yield
Thiadiazole Derivatives Thiadiazole core Antitumor activity 67.7–94.8% yield
Triazole Derivatives Pyrazinyl-triazole Kinase inhibition (inferred) N/A

*The target compound’s biological activity is inferred from structural similarities to CDK9 inhibitors () and glycogen synthase kinase inhibitors ().

Key Research Findings

  • Electron-Withdrawing Groups : Benzamide derivatives with trifluoromethyl or bromo substituents () show enhanced inhibitory activity, suggesting the target compound’s thiazole ring could similarly improve binding via hydrogen-bond acceptor properties .
  • Synthetic Challenges: Lower yields in picolinonitrile derivatives (12–58%) highlight steric and electronic hurdles in introducing bulky groups, whereas thiadiazole derivatives achieve higher yields (67.7–94.8%) due to optimized alkylation protocols .

Q & A

Q. What are the standard synthetic routes for preparing 2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide?

  • Methodological Answer : The synthesis typically involves coupling reactions between thiazole-2-amine derivatives and functionalized oxadiazole intermediates. A common approach includes:

Thioacetamide formation : React 2-aminothiazole with chloroacetyl chloride in dioxane using triethylamine as a base to form the acetamide backbone .

Oxadiazole-thiol coupling : Introduce the 1,3,4-oxadiazole moiety via a nucleophilic substitution reaction between the thiol group and a pre-synthesized 5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole-2-thiol intermediate.
Purity is ensured through recrystallization (e.g., ethanol-DMF mixtures) and column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : Confirm hydrogen (¹H) and carbon (¹³C) environments, especially the thiazole C-H (~δ 7.5 ppm) and oxadiazole S-C=O (~δ 165-170 ppm) .
  • X-ray crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole-thioacetamide region) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~459) .

Q. What are the recommended storage and handling protocols for this compound?

  • Methodological Answer : Store at 2–8°C in amber glass bottles to prevent photodegradation. Use inert atmospheres (e.g., argon) during synthesis to avoid oxidation of the thiol group. Safety protocols include fume hoods for handling volatile reagents (e.g., chloroacetyl chloride) and PPE for skin/eye protection .

Q. How are in vitro bioactivity assays designed to evaluate this compound’s pharmacological potential?

  • Methodological Answer : Standard assays include:
  • Enzyme inhibition : Measure IC₅₀ against target enzymes (e.g., kinase or protease assays) using fluorometric or colorimetric substrates.
  • Antimicrobial activity : Perform MIC (Minimum Inhibitory Concentration) tests via broth microdilution against Gram-positive/negative strains .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves (1–100 µM) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT for transition state analysis) and reaction path search algorithms to identify energetically favorable pathways. For example:
  • Use Gaussian or ORCA software to model nucleophilic substitution steps in oxadiazole-thiol coupling .
  • Integrate machine learning (e.g., ICReDD’s platform) to predict optimal solvents/reagents, reducing trial-and-error experimentation .

Q. What statistical approaches resolve contradictions in experimental data (e.g., varying bioactivity across studies)?

  • Methodological Answer : Employ Design of Experiments (DoE) to isolate confounding variables:

Factorial design : Test interactions between variables (e.g., temperature, catalyst loading) on reaction yield .

ANOVA : Identify significant factors in bioactivity discrepancies (e.g., cell line variability vs. compound batch purity) .

Multivariate regression : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Q. How can 3D-QSAR models improve the design of derivatives with enhanced activity?

  • Methodological Answer :

Data collection : Compile bioactivity data (e.g., IC₅₀) for analogs with varied substituents on the oxadiazole or thiazole rings .

Molecular alignment : Align structures using ROCS or MOE to identify pharmacophore features.

Model validation : Use CoMFA/CoMSIA to generate contour maps highlighting electrostatic/hydrophobic hotspots. For example, electron-withdrawing groups on the dihydrodioxin ring may enhance target binding .

Q. What advanced reactor designs improve scalability for multi-step syntheses?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., chloroacetyl chloride reactions) .
  • Membrane separation : Purify intermediates via nanofiltration, reducing solvent waste .
  • Process control systems : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress (e.g., in situ FTIR) .

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